5,6-Dichloro-3-methyl-1,2,4-triazine
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Overview
Description
5,6-Dichloro-3-methyl-1,2,4-triazine is a heterocyclic compound that belongs to the triazine family. Triazines are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science. The presence of chlorine atoms and a methyl group in its structure makes this compound a compound of interest for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Dichloro-3-methyl-1,2,4-triazine typically involves the reaction of 3,5,6-trichloro-1,2,4-triazine with methylating agents. One common method is the nucleophilic substitution reaction where a chlorine atom is replaced by a methyl group. This can be achieved using reagents such as methylmagnesium bromide in tetrahydrofuran at low temperatures .
Industrial Production Methods: Industrial production of this compound often involves large-scale reactions using similar nucleophilic substitution techniques. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 5,6-Dichloro-3-methyl-1,2,4-triazine undergoes various chemical reactions, including:
Nucleophilic Substitution: Replacement of chlorine atoms with nucleophiles such as amines, thiols, and alkoxides.
Electrophilic Addition: Addition of electrophiles to the triazine ring.
Coupling Reactions: Formation of carbon-carbon bonds through coupling reactions with organometallic reagents.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide, phenylmagnesium bromide, and tert-butylamine are commonly used.
Electrophilic Addition: Reagents such as halogens and acids can be used under controlled conditions.
Coupling Reactions: Palladium-catalyzed coupling reactions with reagents like aryl halides.
Major Products Formed: The major products formed from these reactions include substituted triazines with various functional groups, which can be further utilized in the synthesis of more complex molecules.
Scientific Research Applications
5,6-Dichloro-3-methyl-1,2,4-triazine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Mechanism of Action
The mechanism of action of 5,6-Dichloro-3-methyl-1,2,4-triazine involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby disrupting essential biochemical pathways. For example, in plants, it can inhibit photosynthesis by targeting the photosystem II complex . The presence of chlorine atoms enhances its reactivity and binding affinity to these targets.
Comparison with Similar Compounds
2,4-Dichloro-6-methyl-1,3,5-triazine: Another triazine derivative with similar applications in herbicides and pharmaceuticals.
2,4-Dichloro-6-methoxy-1,3,5-triazine: Used in the synthesis of various organic compounds and as a reagent in chemical reactions.
Uniqueness: 5,6-Dichloro-3-methyl-1,2,4-triazine is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of chlorine atoms at the 5 and 6 positions, along with a methyl group at the 3 position, makes it a versatile compound for various synthetic applications.
Properties
IUPAC Name |
5,6-dichloro-3-methyl-1,2,4-triazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3Cl2N3/c1-2-7-3(5)4(6)9-8-2/h1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWWOUWDGQDBPMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(N=N1)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3Cl2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.99 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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